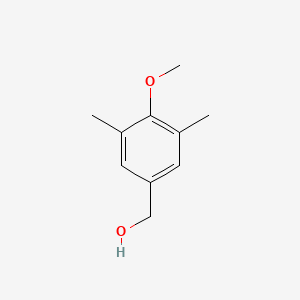

(4-Methoxy-3,5-dimethylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-3,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUJBWNLLNTOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 3,5 Dimethylphenyl Methanol and Its Key Intermediates

Direct Synthesis of (4-Methoxy-3,5-dimethylphenyl)methanol

The most straightforward approach to synthesizing this compound is through the reduction of its corresponding aldehyde, 4-methoxy-3,5-dimethylbenzaldehyde. This transformation is a fundamental reaction in organic chemistry, where the carbonyl group of the aldehyde is converted into a primary alcohol.

The precursor, 4-methoxy-3,5-dimethylbenzaldehyde, can be prepared from 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) via methylation of the phenolic hydroxyl group. The subsequent reduction of the aldehyde functionality is commonly achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol (B129727) or ethanol (B145695), and its operational simplicity. ugm.ac.idjconsortium.com

The reaction involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide and yield the final benzyl (B1604629) alcohol product. libretexts.org The general conditions for such a reduction are mild and typically result in high yields. researchgate.net

Synthetic Routes via Phenylmethanol Precursors

An alternative synthetic route begins with 4-methoxy-3,5-dimethylbenzoic acid or its ester derivatives. This method involves the reduction of the carboxylic acid or ester functional group to a primary alcohol. This transformation requires a more powerful reducing agent than sodium borohydride.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids and esters to alcohols. libretexts.org The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The carboxylic acid is converted to the corresponding lithium carboxylate salt, which is then reduced to the primary alcohol.

Alternatively, the carboxylic acid can first be converted to its methyl or ethyl ester. This ester can then be reduced using either LiAlH₄ or other reducing agents like diisobutylaluminium hydride (DIBAL-H). A documented procedure for a similar compound, methyl 3-methoxy-4-methylbenzoate, shows its successful reduction to (3-methoxy-4-methylphenyl)methanol (B1599690) using DIBAL-H in anhydrous THF at low temperatures. This analogous transformation highlights the viability of this approach for synthesizing this compound from its corresponding benzoic acid ester.

Synthesizing this compound from a halogenated precursor, such as 4-methoxy-3,5-dimethylphenyl bromide, typically involves the formation of an organometallic intermediate. The Grignard reaction is a classic and versatile method for this type of C-C bond formation.

The process begins with the reaction of the aryl bromide with magnesium metal in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (4-methoxy-3,5-dimethylphenyl)magnesium bromide. This organometallic compound acts as a potent nucleophile. The subsequent step involves the reaction of this Grignard reagent with a one-carbon electrophile that can be converted into a hydroxymethyl group. Formaldehyde (B43269) is the ideal electrophile for this purpose, as its reaction with a Grignard reagent, followed by acidic hydrolysis, yields a primary alcohol. atlantis-press.com

A similar strategy involves the use of an organolithium reagent, which can be formed by reacting the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium). The resulting aryllithium species is then reacted with formaldehyde gas to yield the target alcohol after quenching.

Indirect Synthesis and Analogous Strategies

The synthesis of structurally similar methoxyphenylmethanol derivatives provides valuable insight into analogous synthetic strategies. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a readily available natural product that serves as a common starting material for various synthetic transformations.

The reduction of the aldehyde group in vanillin to a primary alcohol yields vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). nih.gov This reaction is directly analogous to the synthesis described in section 2.1. A typical procedure involves dissolving vanillin in an aqueous sodium hydroxide (B78521) solution, followed by the portion-wise addition of sodium borohydride at a controlled temperature. Subsequent acidification of the reaction mixture yields vanillyl alcohol as a precipitate. scispace.com

Furthermore, vanillin can be a precursor to a variety of other derivatives. The phenolic hydroxyl group can be alkylated or otherwise modified before or after the reduction of the aldehyde group, leading to a diverse range of substituted methoxyphenylmethanol compounds. For instance, vanillin can be reacted with primary amines to form Schiff bases, which can then be reduced to secondary amines, demonstrating the versatility of the aldehyde group in vanillin for creating diverse molecular structures. atlantis-press.com

Boronic acids and their derivatives are exceptionally useful intermediates in modern organic synthesis, primarily known for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, boronic acid derivatives can also be transformed into other functional groups, including hydroxyl groups.

Aryltrifluoroborates, which can be readily prepared from the corresponding boronic acids, can undergo oxidation to yield alcohols. The use of Oxone (potassium peroxymonosulfate) as an oxidant has been shown to effectively convert a wide range of aryltrifluoroborates into their corresponding phenols or alcohols. organic-chemistry.org In the context of synthesizing this compound, this strategy would involve a precursor that already contains a methyl group that can be converted to the hydroxymethyl group, or a more complex multi-step sequence.

While the direct conversion of the boronic acid moiety to a hydroxymethyl group is less common, these intermediates are crucial for constructing the substituted aromatic ring system. For instance, 4-methoxy-3,5-dimethylphenylboronic acid could be coupled with a partner containing a masked hydroxymethyl group, which is then revealed in a subsequent step. This highlights the strategic importance of boronic acid intermediates in building complex molecular architectures that can lead to the target compound.

Mechanistic Aspects of this compound Synthesis Reactions

The synthesis of this compound is primarily achieved through the reduction of its corresponding aldehyde, 4-methoxy-3,5-dimethylbenzaldehyde. This key intermediate is synthesized from precursors like 1,3,5-trimethylbenzene (mesitylene) or 3,5-dimethylphenol. The mechanistic pathways for these transformations involve well-established principles of electrophilic aromatic substitution and nucleophilic addition to a carbonyl group.

The synthesis of the key intermediate, 4-methoxy-3,5-dimethylbenzaldehyde, can be approached through formylation of an appropriately substituted benzene (B151609) ring. Given the electron-donating nature of the methoxy (B1213986) and methyl groups, the aromatic ring of a precursor like 1-methoxy-3,5-dimethylbenzene is activated towards electrophilic substitution. The formyl group (-CHO) is introduced ortho to the methoxy group due to its directing effect.

One plausible, though less common for this specific substitution pattern, formylation method is the Gattermann-Koch reaction. This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, with a catalyst such as aluminum chloride and a co-catalyst like copper(I) chloride. byjus.comwikipedia.orgthermofisher.com

The mechanism of the Gattermann-Koch reaction begins with the generation of a highly reactive electrophile, the formyl cation. byjus.comyoutube.com

Formation of the Electrophile: Carbon monoxide acts as a Lewis base and is protonated by hydrochloric acid. The resulting species is then stabilized by the Lewis acid catalyst, aluminum chloride, which facilitates the formation of the formyl cation, [HCO]+. byjus.comwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the precursor attacks the electrophilic formyl cation. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.comyoutube.com

Rearomatization: A weak base, such as the tetrachloroaluminate ion (AlCl4-), abstracts a proton from the carbon atom bearing the new formyl group. This restores the aromaticity of the ring, yielding 4-methoxy-3,5-dimethylbenzaldehyde. youtube.com

A more suitable method for formylating activated, electron-rich aromatic rings like phenol (B47542) ethers is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comthieme-connect.dewikipedia.orgcambridge.org This reaction uses a phosphorus oxychloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgcambridge.org

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide attacks phosphorus oxychloride to form an intermediate that eliminates a dichlorophosphate (B8581778) anion to generate the electrophilic Vilsmeier reagent, [ClCH=N(CH3)2]+. wikipedia.orgcambridge.org

Electrophilic Attack: The electron-rich aromatic precursor attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate attached to the aromatic ring. chemistrysteps.comwikipedia.org

Hydrolysis: The reaction mixture is then treated with water in a workup step. The iminium ion is hydrolyzed to yield the final product, 4-methoxy-3,5-dimethylbenzaldehyde. wikipedia.org

Once the key intermediate, 4-methoxy-3,5-dimethylbenzaldehyde, is synthesized, it is reduced to the target compound, this compound. This can be achieved through several methods, most commonly via catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation involves the reaction of the aldehyde with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. researchgate.netnih.govnih.govacs.orgresearchgate.net

The generally accepted mechanism for this heterogeneous catalysis is as follows:

Adsorption: Both the 4-methoxy-3,5-dimethylbenzaldehyde and molecular hydrogen are adsorbed onto the surface of the metal catalyst. researchgate.net

Hydrogen Activation: The H-H bond in the molecular hydrogen is weakened and cleaved by the catalyst, resulting in atomic hydrogen bound to the metal surface. researchgate.net

Hydrogen Transfer: The adsorbed aldehyde undergoes sequential transfer of two hydrogen atoms from the catalyst surface. One hydrogen atom adds to the carbonyl oxygen, and the other adds to the carbonyl carbon. acs.org

Desorption: The final product, this compound, is desorbed from the catalyst surface, regenerating the active sites for further reaction. researchgate.net

A common laboratory-scale method for the reduction of aldehydes is the use of metal hydride reagents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). chemicalbook.com The mechanism for this reduction involves a nucleophilic attack on the carbonyl carbon.

Using sodium borohydride as an example:

Nucleophilic Attack: The borohydride ion (BH4-) acts as a source of hydride ions (H-). The hydride ion attacks the electrophilic carbonyl carbon of 4-methoxy-3,5-dimethylbenzaldehyde. Simultaneously, the pi-electrons of the carbon-oxygen double bond move to the oxygen atom. chemicalbook.com

Alkoxide Formation: This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The reaction is typically carried out in a protic solvent, such as ethanol or methanol, or is worked up with water or a dilute acid. The alkoxide intermediate is protonated by the solvent to yield the final product, this compound, and a borate (B1201080) ester. chemicalbook.com

Below are tables summarizing the typical reaction conditions for the synthesis of the key intermediate and its subsequent reduction, based on analogous reactions reported in the literature.

Table 1: Representative Conditions for the Synthesis of Substituted Benzaldehydes

| Starting Material | Reagents and Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Toluene | CO, HCl, AlCl3, CuCl | Benzene | 100 | 4-6 | ~90 |

| Anisole | POCl3, DMF | Dichloromethane | Reflux | 2 | >95 |

| 2,4,6-Trimethylphenol | CuCl2, K2CO3, H2O2 | Isopropanol | 65 | 4 | ~85 researchgate.net |

Table 2: Representative Conditions for the Reduction of Substituted Benzaldehydes

| Aldehyde | Reagents and Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | H2, Pd/C | Ethanol | 25 | 2 | >95 |

| Benzaldehyde | NaBH4 | Methanol | 25 | 0.5 | >98 |

| 4-Chloro-3-methoxybenzoic acid | LiAlH4 | Tetrahydrofuran | 0 | 2 | 71 chemicalbook.com |

Chemical Reactivity and Transformations of 4 Methoxy 3,5 Dimethylphenyl Methanol

Reactions of the Methanol (B129727) Moiety

The benzylic alcohol group is a key site of reactivity. Its position adjacent to the aromatic ring stabilizes potential cationic or radical intermediates, rendering it more reactive than a simple primary alcohol. ucalgary.ca

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol group of (4-Methoxy-3,5-dimethylphenyl)methanol can be selectively oxidized to form either the corresponding aldehyde, 4-methoxy-3,5-dimethylbenzaldehyde, or the carboxylic acid, 4-methoxy-3,5-dimethylbenzoic acid. The final product depends on the choice of oxidizing agent and reaction conditions. lakeland.edu

To halt the oxidation at the aldehyde stage, milder oxidizing agents are typically employed. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation, as they are generally not strong enough to oxidize the aldehyde further. gordon.edugordon.edu Other methods include using a sodium molybdate (B1676688) catalyst activated by hydrogen peroxide, which provides a greener alternative to heavy-metal reagents. gordon.edugordon.edu

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. vedantu.comvedantu.com Potassium permanganate (B83412) (), in acidic, alkaline, or neutral conditions, can effectively oxidize the benzylic alcohol directly to a carboxylic acid. vedantu.commasterorganicchemistry.com A two-step, one-pot protocol using TEMPO/NaOCl followed by sodium chlorite (B76162) () is also highly effective for converting primary alcohols, including electron-rich benzylic alcohols, into carboxylic acids. nih.gov

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 4-Methoxy-3,5-dimethylbenzaldehyde | Pyridinium Chlorochromate (PCC) | Reaction in a solvent like dichloromethane. gordon.edu |

| 4-Methoxy-3,5-dimethylbenzaldehyde | Sodium Molybdate / $H_2O_2$ | Catalytic, often in aqueous solution. gordon.edugordon.edu |

| 4-Methoxy-3,5-dimethylbenzoic acid | Potassium Permanganate ($KMnO_4$) | Acidic or alkaline solution, often with heating. vedantu.commasterorganicchemistry.com |

| 4-Methoxy-3,5-dimethylbenzoic acid | TEMPO / NaOCl, then $NaClO_2$ | Two-step, one-pot reaction under mild conditions. nih.gov |

Substitution Reactions at the Benzylic Carbon

The hydroxyl group of the methanol moiety is a poor leaving group. thieme-connect.com Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a benzylic halide. askfilo.com

Reacting this compound with reagents like thionyl chloride () or a concentrated hydrohalic acid (e.g., HCl) can produce the corresponding 4-(chloromethyl)-1-methoxy-2,6-dimethylbenzene. askfilo.comorganic-chemistry.org This benzylic chloride is now an excellent substrate for or reactions. The resulting benzylic carbocation (in the case of an pathway) is stabilized by resonance with the aromatic ring. A wide variety of nucleophiles can then displace the chloride, allowing for the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. ucalgary.cadoubtnut.comunacademy.comshaalaa.com For instance, the benzylic chloride can be converted back to an alcohol using aqueous hydroxide (B78521) or transformed into a benzyl (B1604629) ether by reacting with a sodium alkoxide. unacademy.comorganic-chemistry.org

| Transformation Step | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|

| Activation of -OH group | Thionyl Chloride ($SOCl_2$) | 4-(chloromethyl)-1-methoxy-2,6-dimethylbenzene | Leaving group formation |

| Nucleophilic Substitution | Aqueous KOH or NaOH | This compound | Hydrolysis |

| Nucleophilic Substitution | Sodium Methoxide (B1231860) ($NaOCH_3$) | 4-(methoxymethyl)-1-methoxy-2,6-dimethylbenzene | Ether synthesis |

Cleavage Reactions of the Methanol Group

The entire methanol group can be removed from the aromatic ring through a process known as reductive cleavage or deoxygenation. This transformation converts the benzylic alcohol into a methyl group, yielding 2,6-dimethylanisole. One method involves converting the alcohol to its benzoate (B1203000) ester analog, which can then undergo reductive cleavage using a photocatalytic system that generates a potent single-electron transfer (SET) reductant. nih.gov Another approach is the hydrogenolysis of the C-O bond. numberanalytics.com This can be achieved by reacting the alcohol with a reducing agent like triethylsilane in the presence of a catalyst, which cleaves the carbon-oxygen bond. tandfonline.com

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an electron-donating group that influences the reactivity of the aromatic ring. While generally stable, it can undergo specific transformations under certain conditions.

O-Demethylation Reactions, e.g., using Boron Tribromide

The cleavage of the methyl-oxygen bond in the methoxy group, known as O-demethylation, is a common transformation used to convert aryl methyl ethers into phenols. Boron tribromide () is a particularly effective and widely used reagent for this purpose. nih.govresearchgate.net The reaction proceeds via the formation of a Lewis acid-base adduct between the ether's oxygen and the highly Lewis-acidic boron atom. pearson.comvaia.com This is followed by a nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond and releasing bromomethane. vaia.com Subsequent hydrolysis of the resulting aryloxy-dibromoborane intermediate yields the final phenol (B47542) product, 4-hydroxy-2,6-dimethylphenol. nih.gov The reaction is typically performed at low temperatures (e.g., 0 °C to -78 °C) in an inert solvent like dichloromethane. nih.gov Computational studies suggest that one equivalent of may be capable of cleaving up to three equivalents of an aryl methyl ether. nih.govresearchgate.net

| Reagent | Key Mechanistic Step | Product after Hydrolysis |

|---|---|---|

| Boron Tribromide ($BBr_3$) | Formation of Lewis acid-base adduct, followed by $S_N2$ attack of $Br^-$ on the methyl group. vaia.com | 4-Hydroxy-2,6-dimethylphenol |

Nucleophilic Substitution of the Methoxy Group

Direct nucleophilic aromatic substitution () of a methoxy group on a benzene (B151609) ring is generally a difficult reaction. vaia.comchemistrysteps.com The methoxide ion is a poor leaving group, and the benzene ring in this compound is electron-rich due to the donating effects of the methoxy and two methyl groups. msu.edu Nucleophilic aromatic substitution typically requires the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comfiveable.me These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. fiveable.mentu.edu.sg

For this compound, which lacks such activating groups, the direct displacement of the methoxy group by a nucleophile is not a favorable pathway under standard conditions. The high electron density of the ring repels incoming nucleophiles, making the activation energy for such a substitution prohibitively high. vaia.com

Reactions on the 3,5-Dimethylphenyl Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of its four substituents: a strongly activating methoxy group, two moderately activating methyl groups, and a weakly deactivating hydroxymethyl group. The interplay of these groups dictates the patterns of substitution and the feasibility of various transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for functionalizing aromatic rings. The regiochemical outcome on the this compound scaffold is determined by the directing effects of the existing substituents.

The directing influence of each substituent is summarized below:

Methoxy (-OCH₃) group at C4: As a powerful electron-donating group through resonance, it is strongly activating and directs incoming electrophiles to the ortho (C3, C5) and para (C1) positions.

Methyl (-CH₃) groups at C3 and C5: These are activating groups through an inductive effect and hyperconjugation, directing electrophiles to their ortho and para positions.

Hydroxymethyl (-CH₂OH) group at C1: This group is weakly deactivating and acts as a meta-director.

In the this compound molecule, the positions most strongly activated by the dominant methoxy group are already occupied. The ortho positions (C3 and C5) bear methyl groups, and the para position (C1) holds the hydroxymethyl group. Consequently, electrophilic attack is directed to the only available carbons, C2 and C6.

The substitution at these positions is guided by the secondary directing effects of the methyl groups. The methyl group at C3 directs an incoming electrophile to its ortho position C2 and its para position C6. Similarly, the methyl group at C5 directs to its ortho position C6 and its para position C2. The hydroxymethyl group's weak meta-directing influence is overridden by the stronger activating methyl groups. Therefore, electrophilic substitution reactions such as nitration or halogenation are predicted to yield a mixture of 2- and 6-substituted products. The ultimate product ratio would also be influenced by steric hindrance from the adjacent substituents at C1, C3, and C5.

| Substituent | Position | Electronic Effect | Directing Effect | Available Positions Directed To |

|---|---|---|---|---|

| -OCH₃ | C4 | Strongly Activating | ortho, para | None (all blocked) |

| -CH₃ | C3 | Activating | ortho, para | C2, C6 |

| -CH₃ | C5 | Activating | ortho, para | C2, C6 |

| -CH₂OH | C1 | Weakly Deactivating | meta | None (all blocked) |

Cross-Coupling Reactions of Aryl Fragments

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize the this compound scaffold in these reactions, it must first be converted into an aryl halide or triflate, typically through electrophilic halogenation at the C2 or C6 position.

Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. wikipedia.orglibretexts.orgwikipedia.org

Suzuki Coupling: This reaction pairs an organoboron compound with an aryl halide. libretexts.orgharvard.edu A hypothetical (2-Bromo-4-methoxy-3,5-dimethylphenyl)methanol could be coupled with various arylboronic acids. However, the steric hindrance imposed by the two methyl groups flanking the bromine atom could significantly impede the reaction, requiring specialized bulky phosphine (B1218219) ligands and optimized reaction conditions to achieve good yields. harvard.edu

Heck Coupling: This reaction forms a substituted alkene from an aryl halide and an alkene. wikipedia.orglibretexts.orgrsc.org The steric congestion around the C2 and C6 positions of the this compound ring would present a considerable challenge for the Heck reaction, which is known to be sensitive to sterically hindered substrates. nih.govchemrxiv.org

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is often more tolerant of steric hindrance than Suzuki or Heck couplings, suggesting it may be a more viable strategy for functionalizing the sterically crowded aryl halide derived from this compound. sustech.edu.cn

Radical Reactions Involving the Methyl Substituents

The methyl groups at the C3 and C5 positions are benzylic and thus susceptible to free radical reactions. The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, is the primary reason for the reactivity at this position. libretexts.orgchemistrysteps.com

A common transformation is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide. libretexts.org This reaction allows for the selective halogenation of the methyl groups over the aromatic ring. libretexts.org Applying this to this compound would be expected to yield mono- or di-brominated products on the methyl groups, such as (3-(Bromomethyl)-4-methoxy-5-methylphenyl)methanol. It is important to note that reaction conditions can influence the outcome; for instance, using NBS in a polar solvent like acetonitrile (B52724) can favor electrophilic aromatic ring bromination instead of radical side-chain bromination. mdma.ch

Catalytic Transformations Involving this compound Scaffolds

The functional groups of this compound—the aromatic ring and the benzylic alcohol—can undergo various catalytic transformations, including reduction and acid-catalyzed alkylation.

Hydrogenation and Reduction Processes

Catalytic hydrogenation can target either the aromatic ring or the benzylic alcohol group, depending on the chosen catalyst and reaction conditions.

Aromatic Ring Reduction: The benzene ring can be reduced to a cyclohexane (B81311) ring under forcing conditions, typically involving high pressures of hydrogen gas and catalysts such as platinum, palladium, or nickel. libretexts.org Alternatively, the Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol co-solvent, can partially reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. libretexts.org

Benzylic Alcohol Reduction (Hydrogenolysis): The hydroxymethyl group can be completely removed and replaced with a hydrogen atom through a process called hydrogenolysis. This reaction effectively reduces the benzyl alcohol to a methyl group. It is commonly achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netresearchgate.net This transformation would convert this compound into 1-methoxy-2,4,5-trimethylbenzene. Other methods, such as using lithium in liquid ammonia, have also been reported for the reduction of benzyl alcohols to the corresponding hydrocarbons. acs.org

Friedel-Crafts Reactions

In the presence of a Brønsted or Lewis acid catalyst, this compound can serve as an electrophile in Friedel-Crafts alkylation reactions. acgpubs.orgnih.gov The acid catalyst facilitates the protonation of the hydroxyl group, which then departs as a molecule of water. This generates a resonance-stabilized benzylic carbocation. This electrophilic carbocation can then attack another electron-rich aromatic nucleus (an arene), forming a new carbon-carbon bond and resulting in a diarylmethane derivative. researchgate.netbeilstein-journals.org Due to the highly activated nature of the starting material's own aromatic ring, self-alkylation or polymerization can be a significant side reaction. A variety of catalysts have been employed for Friedel-Crafts reactions using benzyl alcohols as alkylating agents. nih.govbeilstein-journals.org

| Catalyst Type | Examples | Reference |

|---|---|---|

| Lewis Acids | FeCl₃, InCl₃, NbCl₅, Hf(OTf)₄, Yb(OTf)₃ | nih.govbeilstein-journals.org |

| Brønsted Acids | H₂SO₄, Calix syntheticpages.orgarene sulfonates | nih.govresearchgate.net |

| Late Transition Metals | HAuCl₄, IrCl₃, H₂PdCl₄, H₂PtCl₆ | nih.gov |

| Other | Molecular Iodine (I₂), Montmorillonite clay | nih.gov |

Applications in Oligomerization and Related Catalytic Cycles

This compound can be considered as a potential monomer in polymerization reactions, a process closely related to oligomerization. Its structural similarity to other methoxyphenol derivatives used in the synthesis of conjugated polymers suggests its utility in creating novel polymeric materials. For instance, derivatives of poly(p-phenylene vinylene) (PPV), a significant class of conjugated polymers, have been synthesized through methods like the Gilch polymerization, which utilizes alkoxy-substituted benzene derivatives. nih.govscirp.org These polymers are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. scirp.orgdavidlu.net

The reactivity of the methoxy group is also central to catalytic cycles such as the methanol-to-olefin (MTO) process. In these processes, which occur on acidic zeolite catalysts, surface methoxy species are key intermediates in the formation of carbon-carbon bonds and the subsequent growth of hydrocarbon chains. nih.govresearchgate.net While distinct from polymerization in solution, these catalytic cycles represent a form of oligomerization where methanol, a simple one-carbon alcohol, is converted into larger molecules. The study of methoxy species on catalyst surfaces provides insight into the fundamental steps of oligomerization that could be relevant to the reactivity of more complex molecules like this compound under certain catalytic conditions. cube-synergy.eu

1,6-Conjugate Addition Reactions

This compound is a precursor to the corresponding para-quinone methide (p-QM), a reactive intermediate that readily participates in 1,6-conjugate addition reactions. This class of reactions is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds at the benzylic position. The driving force for this reaction is the re-aromatization of the quinone methide ring system.

A variety of nucleophiles can add to p-quinone methides in a 1,6-fashion. For example, sulfur-based nucleophiles, such as those derived from 1,4-dithiane-2,5-diol, can add to p-QMs to form diarylmethyl thioethers. researchgate.net These reactions can proceed without a catalyst and provide efficient access to a range of sulfur-containing diarylmethane derivatives. researchgate.net

Similarly, carbon nucleophiles, including active methylene (B1212753) compounds and diazo compounds, can undergo 1,6-conjugate addition to p-QMs. nih.gov These reactions lead to the formation of functionalized tri- and tetrasubstituted olefins. The reaction conditions can be tuned to favor different outcomes; for example, the choice of solvent can influence whether a deacylative or non-deacylative addition occurs with diazo compounds. nih.gov

Below is a table summarizing representative 1,6-conjugate addition reactions involving p-quinone methides, which can be generated from precursors like this compound.

| Nucleophile | Reagent(s) | Product Type | Reference |

| Sulfur Nucleophile | 1,4-dithiane-2,5-diol | Diarylmethyl thioether | researchgate.net |

| Carbon Nucleophile | α-diazo-β-ketosulfone | Trisubstituted olefin | nih.gov |

| Carbon Nucleophile | α-diazo-β-ketoester | Tetrasubstituted olefin | nih.gov |

| Carbon Nucleophile | β-dicarbonyl compounds | Tetrasubstituted olefin | nih.gov |

Derivatization and Analog Development of 4 Methoxy 3,5 Dimethylphenyl Methanol

Synthesis and Characterization of Esters and Ethers Derived from (4-Methoxy-3,5-dimethylphenyl)methanol

The hydroxyl group of this compound serves as a prime site for derivatization, particularly through esterification and etherification reactions.

Ester Synthesis: Esters of this compound can be synthesized through several established methods. The most common is Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This equilibrium-driven reaction typically requires the removal of water to achieve high yields.

Alternatively, for more sensitive substrates or milder conditions, coupling agents can be employed. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) facilitate the formation of esters from carboxylic acids and alcohols under neutral or weakly basic conditions. sci-hub.st Another approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Reflux, water removal | Inexpensive reagents |

| Acyl Chloride Method | Acyl Chloride, Pyridine | Room temperature or gentle heating | High reactivity, good for sterically hindered alcohols |

| DMTMM Coupling | Carboxylic Acid, DMTMM, NMM | Room temperature | Mild conditions, good for sensitive substrates sci-hub.st |

Ether Synthesis: The synthesis of ethers from this compound is most classically achieved via the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether. masterorganicchemistry.comlibretexts.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com

For the synthesis of methyl ethers, selective methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) can convert benzyl (B1604629) alcohols into their corresponding methyl ethers efficiently. organic-chemistry.org

Amine Derivatives and Schiff Bases Utilizing 3,5-Dimethylphenyl and Methoxyaryl Moieties

The aldehyde precursor to this compound, 4-methoxy-3,5-dimethylbenzaldehyde, is a key starting material for synthesizing amine derivatives, particularly Schiff bases. These compounds are formed by the condensation reaction between the aldehyde and a primary amine, resulting in an imine or azomethine group (-C=N-).

The reaction typically proceeds by mixing the aldehyde and amine in a suitable solvent, often with catalytic acid, and removing the water formed during the reaction. The resulting Schiff bases, incorporating the 3,5-dimethylphenyl and methoxyaryl structures, are of interest in coordination chemistry as they can act as ligands for various metal ions.

Metal-Organic Complexes and Ligand Development, e.g., Phosphine (B1218219) Ligands

The (4-Methoxy-3,5-dimethylphenyl) moiety is a valuable component in the design of specialized ligands for organometallic chemistry and catalysis. A prominent example is Tris(4-methoxy-3,5-dimethylphenyl)phosphine . This bulky, electron-rich phosphine ligand is synthesized from the corresponding Grignard reagent (derived from 4-bromo-3,5-dimethylanisole) and phosphorus trichloride.

This ligand has demonstrated utility in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The steric bulk provided by the two methyl groups adjacent to the phosphorus atom, combined with the electron-donating effect of the methoxy (B1213986) group, enhances the catalytic activity of the metal center.

Table 2: Properties of Tris(4-methoxy-3,5-dimethylphenyl)phosphine

| Property | Value |

|---|---|

| Chemical Formula | C₂₇H₃₃O₃P |

| Molecular Weight | 436.52 g/mol |

| Appearance | White powder |

| Melting Point | 174-179 °C |

| Key Application | Ligand in cross-coupling reactions |

Polymerizable Derivatives and Macromolecular Architectures

The functional handle of this compound allows for its incorporation into various polymer systems.

Inclusion in Polyimides and Polyaspartimides

While direct incorporation of this compound into polyimides is not widely documented, a hypothetical pathway involves its chemical modification into a suitable monomer. For instance, the aromatic ring could undergo functionalization to introduce diamine or dianhydride functionalities, which are the requisite building blocks for polyimide synthesis. One potential route involves the nitration of the aromatic ring, followed by reduction to create an amine group, which could then be further elaborated into a diamine monomer. Such monomers, containing the bulky and methoxy-substituted phenyl group, could impart specific properties like increased solubility and modified thermal characteristics to the final polyimide.

Incorporation into Polymeric Materials via Cross-Linking

A more direct route to polymer incorporation is the conversion of this compound into a polymerizable monomer. This can be achieved by esterification of the alcohol with acrylic acid or methacrylic acid (or their respective acyl chlorides) to form (4-Methoxy-3,5-dimethylphenyl)methyl acrylate (B77674) or methacrylate (B99206) .

These acrylate derivatives can undergo free-radical polymerization to form homopolymers or be co-polymerized with other monomers, such as methyl methacrylate or styrene, to create copolymers with tailored properties. mdpi.commdpi.com The resulting polymers would feature the this compound moiety as a pendant group. Furthermore, if a diacrylate monomer were synthesized from a corresponding diol analog, it could serve as a cross-linking agent to create thermoset polymer networks. The process for producing phenyl acrylates often involves the dehydration reaction between a phenolic hydroxyl group and acrylic acid at elevated temperatures with an acid catalyst. google.com

Exploration of Isomeric Compounds and Structural Analogs

The chemical space around this compound includes several isomers and structural analogs that possess distinct properties.

(4-Methoxyphenyl)methanol (Anisyl alcohol): This simpler analog lacks the two methyl groups on the aromatic ring. It serves as a fundamental building block and reference compound in synthetic chemistry.

(4-Bromo-3,5-dimethylphenyl)methanol: In this analog, the methoxy group is replaced by a bromine atom. This provides a functional handle for further transformations, such as cross-coupling reactions, to introduce different substituents at the 4-position.

4-Methoxy-3,5-dimethylpyridine-2-methanol: This compound is a heteroaromatic analog where the benzene (B151609) ring is replaced by a pyridine ring. sielc.com The presence of the nitrogen atom significantly alters the electronic properties and coordination potential of the molecule.

L-3-Hydroxy-4-methoxy-5-methylphenylalanol: This is a more complex structural analog derived from the amino acid L-tyrosine. researchgate.net It features a chiral center and an additional hydroxyl group on the ring, making it a valuable building block for the synthesis of natural products. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxy-3,5-dimethylbenzaldehyde |

| Tris(4-methoxy-3,5-dimethylphenyl)phosphine |

| 4-Bromo-3,5-dimethylanisole |

| Phosphorus trichloride |

| (4-Methoxy-3,5-dimethylphenyl)methyl acrylate |

| (4-Methoxy-3,5-dimethylphenyl)methyl methacrylate |

| Methyl methacrylate |

| Styrene |

| (4-Methoxyphenyl)methanol (Anisyl alcohol) |

| (4-Bromo-3,5-dimethylphenyl)methanol |

| 4-Methoxy-3,5-dimethylpyridine-2-methanol |

| L-3-Hydroxy-4-methoxy-5-methylphenylalanol |

| L-tyrosine |

| Sulfuric acid |

| Sodium hydride |

| Pyridine |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |

| 2,4,6-trichloro-1,3,5-triazine (TCT) |

| Acrylic acid |

Despite a comprehensive search for spectroscopic data for the chemical compound this compound (CAS Number: 5008-69-5), specific experimental data for ¹H NMR, ¹³C NMR, HRMS, and LC-MS/MS analyses are not available in publicly accessible databases and scientific literature.

Searches for this specific compound did not yield the necessary spectroscopic information to fulfill the requirements of the requested article outline. The available data pertains to structurally similar but distinct compounds, such as (4-Methoxyphenyl)methanol, (3,4-Dimethylphenyl)methanol, and 4-Methoxy-3,5-dimethylpyridine-2-methanol, which are not substitutes for the target molecule.

Consequently, the detailed analysis and structural elucidation as specified in the outline for this compound cannot be provided at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

There is no available Electrospray Ionization Mass Spectrometry (ESI-MS) data for (4-Methoxy-3,5-dimethylphenyl)methanol in the reviewed literature. ESI-MS analysis would typically be used to determine the accurate mass of the molecular ion, aiding in the confirmation of its elemental composition. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation patterns, induced by techniques such as collision-induced dissociation (CID), would provide valuable structural information by showing the loss of functional groups, such as the hydroxymethyl group (-CH₂OH) or a methyl radical (-CH₃).

Vibrational Spectroscopy for Functional Group Identification

Specific Fourier Transform Infrared (FT-IR) spectral data, including peak positions and assignments for this compound, have not been published. A theoretical spectrum would show characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include a broad O-H stretching band for the alcohol group (around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C-O stretching for the alcohol and the methoxy (B1213986) ether (around 1000-1300 cm⁻¹), and aromatic C=C stretching bands (around 1450-1600 cm⁻¹).

No experimental or theoretical Raman spectra for this compound could be located. Raman spectroscopy serves as a complementary technique to FT-IR. It would be particularly useful for identifying vibrations of the non-polar bonds of the benzene (B151609) ring and the C-C backbone. Strong signals would be expected for the symmetric aromatic ring breathing modes and the C-H bending and stretching vibrations.

Electronic Absorption and Emission Spectroscopy

Published Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not available. The UV-Vis spectrum is used to study the electronic transitions within the molecule. For this compound, one would anticipate absorption bands in the UV region (typically between 200-400 nm) arising from π→π* transitions within the substituted benzene ring. The exact position of the absorption maxima (λmax) would be influenced by the methoxy and hydroxymethyl substituents on the aromatic ring.

There is no information regarding the fluorescent properties of this compound or its derivatives. Many aromatic compounds exhibit fluorescence, but whether this specific molecule or its derivatives are emissive upon excitation would require experimental investigation. Such a study would involve determining the excitation and emission wavelengths and the quantum yield of any observed fluorescence.

X-ray Crystallography for Solid-State Structure Determination

For 3-Hydroxy-4-methoxybenzyl alcohol, the crystal system is orthorhombic, and it belongs to the P b c a space group. nih.gov The unit cell dimensions, which define the size and shape of the repeating unit in the crystal, have been precisely measured. nih.gov This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, and the packing of molecules in the solid state.

Illustrative Crystal Structure Data for 3-Hydroxy-4-methoxybenzyl alcohol

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₈H₁₀O₃ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P b c a | nih.gov |

| a (Å) | 15.011 | nih.gov |

| b (Å) | 6.1354 | nih.gov |

| c (Å) | 16.543 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

| Z | 8 | nih.gov |

Note: The data presented is for the related compound 3-Hydroxy-4-methoxybenzyl alcohol and serves as an example of crystallographic data. This data does not describe this compound.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Studies

As of the current body of scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for derivatives of (4-Methoxy-3,5-dimethylphenyl)methanol. While QSAR is a common computational method used to correlate the chemical structure of compounds with their biological activity, research has not yet been extended to a series of derivatives of this particular parent molecule.

QSAR studies are instrumental in the rational design of new molecules with enhanced biological activities. These studies typically involve the generation of a dataset of structurally related compounds with corresponding measured biological activities. Subsequently, molecular descriptors are calculated for each compound, and a mathematical model is developed to relate these descriptors to the observed activity.

Although research exists on the biological activities of structurally diverse molecules, including various substituted phenyl methanols and other aromatic compounds, a dedicated QSAR analysis on a homologous series of this compound derivatives is not available. Therefore, a quantitative model defining the structural requirements for the biological activity of such derivatives has not been established.

Future research in this area would be necessary to elucidate the specific structural features of this compound derivatives that influence their biological effects. Such studies would provide valuable insights for the targeted design and synthesis of new analogues with potentially optimized activities.

Applications in Advanced Materials Science and Catalysis

Role as a Building Block in Complex Organic Molecule Synthesis

While direct and extensive examples of (4-Methoxy-3,5-dimethylphenyl)methanol as a starting material in the synthesis of complex natural products or pharmaceuticals are not widely documented, its structure is representative of key synthons utilized in organic chemistry. Substituted benzyl (B1604629) alcohols are fundamental building blocks for a variety of more complex molecules. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, making it a versatile handle for synthetic transformations.

For instance, structurally similar phenylalaninols, which are amino alcohols, are crucial components in the synthesis of alkaloids. A notable example is the synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol, a key subunit of the ecteinascidin and safracin family of alkaloids. This complex molecule was synthesized from L-tyrosine, highlighting the importance of the substituted phenyl moiety in the construction of biologically active compounds. While not directly employing this compound, this synthesis underscores the value of its core structural motifs in building intricate molecular architectures.

The general utility of substituted benzyl alcohols in C-C bond formation reactions further illustrates their importance as building blocks. They can participate in various coupling reactions to create more elaborate molecular frameworks, essential for the synthesis of new materials and biologically active compounds.

Design and Development of Ligands for Asymmetric Catalysis

In the realm of asymmetric catalysis, the development of chiral ligands is paramount for achieving high enantioselectivity. The design of these ligands often involves the incorporation of specific structural elements that can effectively interact with a metal center and influence the stereochemical outcome of a reaction. While this compound itself is not a chiral ligand, it can serve as a precursor for the synthesis of chiral ligands.

The general principles of ligand design often rely on creating a well-defined chiral environment around a metal catalyst. This can be achieved through the introduction of sterically demanding groups and specific functional groups that can coordinate to the metal. The 3,5-dimethylphenyl group, present in the target compound, is a common substituent in successful chiral ligands due to its steric bulk.

For example, the modular construction of phosphinooxazoline (PHOX) ligands has proven to be a powerful strategy in asymmetric catalysis. These ligands are synthesized from chiral amino alcohols and can be systematically modified to optimize their performance for a specific reaction. The substituted phenyl ring of a molecule like this compound could be incorporated into such ligand frameworks to fine-tune the steric and electronic properties of the resulting catalyst. By varying the substituents on the aromatic ring, chemists can modulate the catalyst's activity and selectivity. Although direct application of ligands derived from this compound is not extensively reported, the principles of ligand design suggest its potential as a valuable synthetic precursor in this field.

Precursors for Polymeric and Composite Materials with Tailored Properties

Substituted benzyl alcohols are known precursors for various polymeric materials. The hydroxyl group can participate in condensation polymerization reactions to form polyesters, polyethers, and other polymers. The substituents on the aromatic ring play a crucial role in determining the properties of the final material, such as its thermal stability, solubility, and mechanical strength.

The polymerization of benzyl alcohol itself has been studied, leading to the formation of polybenzyls. These polymers exhibit high thermal stability and possess interesting electrical properties. Such studies provide a basis for exploring the polymerization of substituted benzyl alcohols like this compound. The methoxy (B1213986) and dimethyl groups on the phenyl ring would be expected to influence the polymerization process and the properties of the resulting polymer. For instance, the methyl groups could enhance the solubility of the polymer in organic solvents, while the methoxy group might affect its electronic properties.

By carefully selecting the monomers and controlling the polymerization conditions, it is possible to create polymers and composite materials with tailored properties for specific applications, ranging from high-performance plastics to functional materials for electronics and aerospace.

Applications in Separation Science, e.g., Chiral Stationary Phases derived from related compounds

A significant application of derivatives of the 3,5-dimethylphenyl moiety is in the field of separation science, particularly in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are crucial for the separation of enantiomers, which is of great importance in the pharmaceutical industry.

Cellulose (B213188) and amylose (B160209) derivatives bearing 3,5-dimethylphenylcarbamate groups are among the most successful and widely used CSPs. These polysaccharide-based CSPs are prepared by reacting the hydroxyl groups of cellulose or amylose with 3,5-dimethylphenyl isocyanate. The resulting carbamate (B1207046) derivatives are then coated or bonded to a silica (B1680970) support. The chiral recognition ability of these CSPs is attributed to the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, involving interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The 3,5-dimethylphenyl groups provide the necessary steric environment and electronic interactions for effective chiral discrimination. The choice of the polysaccharide backbone, the degree of substitution, and the chromatographic conditions all play a role in the enantioseparation performance. Numerous studies have demonstrated the excellent enantioseparation capabilities of these CSPs for a wide range of racemic compounds, including pharmaceuticals and agrochemicals.

| Chiral Stationary Phase (CSP) | Chiral Selector | Support | Typical Application |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose derivative | Silica gel | Enantioseparation of a broad range of racemates |

| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose derivative | Silica gel | Separation of chiral compounds, including pharmaceuticals |

Exploration in Photoactive and Optoelectronic Materials (if applicable for derivatives)

Derivatives of this compound, particularly those that can be incorporated into larger conjugated systems, have potential applications in the field of photoactive and optoelectronic materials. The photophysical properties of organic molecules are strongly influenced by their electronic structure, which can be tuned by introducing various substituents onto an aromatic core.

Anisole (methoxybenzene) and its derivatives are known to exhibit fluorescence. The methoxy group is an electron-donating group that can influence the energy levels of the molecular orbitals and, consequently, the absorption and emission properties of the molecule. The photophysical properties of anisole, including its fluorescence spectra and lifetimes, have been studied under various conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Methoxy-3,5-dimethylphenyl)methanol, and how are reaction conditions optimized?

- Methodological Answer : A key approach involves the reduction of ester precursors using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70°C). For example, methyl aminobenzoate derivatives are reduced to yield the target alcohol in quantitative yields after 1.75 hours, followed by vacuum drying without further purification . Alternative routes include palladium-catalyzed coupling reactions using arylboronic acids under reductive conditions (e.g., tert-butoxy precursors with 3,5-dimethyl-4-methoxyphenylboronic acid), achieving ~73% yield after flash chromatography .

- Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 5.1 equiv. DIBAL-H) to minimize side products.

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- A singlet at δ 3.78 ppm for the methoxy group.

- A doublet (J = 5.7 Hz) at δ 4.28 ppm for the benzylic CH₂.

- A triplet (J = 5.7 Hz) at δ 5.10 ppm for the hydroxyl proton .

- ¹³C NMR : Key signals include δ 55.4 ppm (OCH₃), δ 62.8 ppm (CH₂), and aromatic carbons between δ 114–156 ppm .

- Validation : Compare with HRMS data; calculated and observed masses should align within 0.0004 Da .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and NIOSH-approved respirators to avoid inhalation of aerosols .

- Storage : Keep in dry, room-temperature environments away from oxidizers. Use closed containers to prevent moisture absorption .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous drainage systems .

Advanced Research Questions

Q. How does this compound function as a ligand or catalyst in transition-metal-mediated reactions?

- Methodological Answer : Derivatives like Tris(4-methoxy-3,5-dimethylphenyl)phosphine exhibit high catalytic activity in palladium-mediated C–C bond formation. The electron-rich methoxy groups enhance metal coordination, while steric bulk from dimethyl substituents stabilizes intermediates .

- Case Study : In reductive Heck reactions, this ligand achieves >80% yield for aryl couplings under redox-neutral conditions .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Crystallography : Use SHELXL for single-crystal X-ray refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides sub-Å resolution for assigning absolute configurations .

- Chiral HPLC : Employ a Chiralpak IA-3 column with hexane/isopropanol (95:5) to separate enantiomers, monitored via UV at 254 nm .

Q. How can computational modeling predict the reactivity of this compound in drug-discovery contexts?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 spike glycoprotein). Parameterize the methoxy and dimethyl groups as hydrophobic moieties to assess π-π stacking and van der Waals interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate frontier molecular orbitals (FMOs) and nucleophilic attack sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.